1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-chlorophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with an amine derivative can form an intermediate, which then undergoes cyclization to yield the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Prolinol: A compound featuring a hydroxyl group on the pyrrolidine ring.
Uniqueness
(2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interactions with biological targets, making it valuable for specific applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIGKACEFDJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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